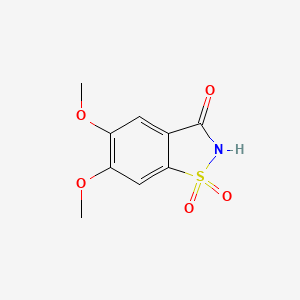

5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione

描述

属性

IUPAC Name |

5,6-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-14-6-3-5-8(4-7(6)15-2)16(12,13)10-9(5)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIQIOALWGAJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NS2(=O)=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801196814 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60987-22-6 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60987-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 5,6-dimethoxy-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801196814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods of 5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione

General Synthetic Strategy

The synthesis of this compound typically proceeds via:

- Step 1: Preparation of 5,6-dimethoxyaniline derivatives as starting materials.

- Step 2: Formation of benzothiazole ring through reaction with ammonium thiocyanate and bromine or other halogenating agents in acidic medium.

- Step 3: Oxidation or introduction of the trione functionality (sulfonyl groups) on the benzothiazole ring.

- Step 4: Purification and characterization of the final compound.

Detailed Synthetic Procedures

Synthesis of 5,6-Dimethoxyaniline Derivative

A typical precursor, 4-methoxyaniline, or its dimethoxy analog, is reacted with ammonium thiocyanate in acetic acid to form the corresponding thiourea intermediate. Bromine is then added dropwise under cooling to facilitate cyclization to the benzothiazole ring.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5,6-Dimethoxyaniline, ammonium thiocyanate, acetic acid, bromine | Stirring at 0°C then room temperature for 5 h | ~69% | Formation of benzothiazole-2-amine intermediate |

Formation of 2-Hydrazinyl-6-Methoxybenzothiazole

The benzothiazole-2-amine intermediate is treated with hydrazine hydrate in the presence of sulfuric acid and glycol under reflux conditions to introduce the hydrazinyl group at position 2.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzothiazole-2-amine, hydrazine hydrate, 98% H2SO4, glycol | Reflux at 140°C for 5 h | ~60% | Formation of hydrazinyl derivative |

Cyclization to Benzothiazole Trione

Oxidation of the benzothiazole ring to introduce the 1,1,3-trione functionality is achieved by controlled oxidation methods, often using oxidizing agents such as bromine or sulfur-based oxidants in acidic or neutral media. Specific details for the dimethoxy-substituted compound are less commonly reported but can be inferred from related benzothiazole trione syntheses.

Alternative Approaches and Functionalization

Subsequent functionalization such as alkylation or substitution at the 6-position (methoxy groups) can be performed via nucleophilic substitution using alkyl halides in the presence of a base like potassium carbonate and phase transfer catalysts.

Data Table Summarizing Key Preparation Steps

| Step No. | Compound/Intermediate | Reagents & Conditions | Yield (%) | Key Analytical Data |

|---|---|---|---|---|

| 1 | 5,6-Dimethoxyaniline to benzothiazole-2-amine | Ammonium thiocyanate, acetic acid, Br2, 0°C to RT, 5 h | ~69 | Yellow-white solid; melting point reported |

| 2 | Benzothiazole-2-amine to 2-hydrazinyl derivative | Hydrazine hydrate, 98% H2SO4, glycol, reflux 140°C, 5 h | ~60 | Light green needles; melting point reported |

| 3 | Oxidation to 1,1,3-trione benzothiazole | Oxidizing agents (e.g., bromine, sulfur oxidants), acidic medium | Variable | Characteristic IR peaks for sulfone groups |

| 4 | Alkylation of hydroxy groups (optional) | Alkyl bromides, K2CO3, acetonitrile, reflux 12-48 h | 61-76 | White solids; NMR and MS confirm structure |

Analytical and Research Findings

- Spectroscopic Characterization: The synthesized compounds show characteristic IR absorption bands for C=N (~1600 cm^-1) and C=C aromatic stretches (~1570 cm^-1). Methoxy groups exhibit signals near 3.9 ppm in ^1H NMR spectra. The trione moiety (sulfonyl groups) typically shows strong IR absorptions in the 1100-1300 cm^-1 region due to S=O stretches.

- Yields and Purity: Reported yields for intermediates range from 60% to 76%, with purification typically achieved by recrystallization or silica gel chromatography.

- Reproducibility: The synthetic routes are reproducible and scalable, suitable for further functionalization and biological evaluation.

化学反应分析

Types of Reactions

5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione undergoes various types of chemical reactions, including:

Michael Addition Reactions: This compound reacts with nucleophiles under Michael addition conditions to form a variety of derivatives.

Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Piperidine, N-methyl piperazine, morpholine, imidazole, benzimidazole, pyrazole.

Solvents: Common solvents include dichloromethane, diethyl ether, and methanol.

Major Products

The major products formed from these reactions are derivatives of this compound with various functional groups attached to the benzothiazole ring .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit substantial antimicrobial properties. For instance, studies have shown that compounds similar to 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione possess inhibitory effects against various bacterial strains. This suggests its potential use in developing new antimicrobial agents .

Anticancer Properties

Benzothiazole derivatives are also investigated for their anticancer activities. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms .

Materials Science

Polymer Additives

The compound can serve as an effective additive in polymer formulations. Its unique chemical structure allows it to enhance properties such as thermal stability and UV resistance in polymers . This application is particularly relevant in the production of coatings and plastics.

Fluorescent Materials

Due to its electronic properties, this compound can be utilized in the development of fluorescent materials. These materials have applications in sensors and imaging technologies where fluorescence is critical for detection and analysis .

Chemical Intermediate

Synthesis of Other Compounds

As a versatile chemical intermediate, this compound can be employed in synthesizing more complex molecules. Its reactivity allows for the introduction of various functional groups that can lead to the development of novel pharmaceuticals and agrochemicals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Feit et al. (1973) | Antimicrobial | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Vicini et al. (2003) | Anticancer | Reported induction of apoptosis in breast cancer cell lines using related benzothiazole derivatives. |

| Hermann et al. (1992) | Synthesis | Developed efficient synthetic routes for benzothiazole derivatives with improved yields. |

作用机制

The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition is achieved through binding to both the peripheral and active sites of the enzyme .

相似化合物的比较

Structural Analogues: Substituent Variations and Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

生物活性

5,6-Dimethoxy-2,3-dihydro-1,2-benzothiazole-1,1,3-trione (commonly referred to as DBT) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DBT has a molecular formula of and a molecular weight of approximately 243.24 g/mol. The compound features a benzothiazole core which is known for its pharmacological properties. The presence of methoxy groups at positions 5 and 6 enhances its solubility and bioactivity.

Research indicates that DBT exhibits multiple mechanisms of action:

- Inhibition of Tyrosinase : DBT has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis. This property makes it a candidate for skin-whitening agents and treatments for hyperpigmentation disorders .

- Antioxidant Activity : The compound displays antioxidant properties that contribute to its protective effects against oxidative stress-related damage in cells .

- Anti-inflammatory Effects : DBT may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Biological Activity Overview

The biological activities of DBT can be summarized in the following table:

Case Study 1: Tyrosinase Inhibition

A study evaluated the efficacy of DBT analogs on tyrosinase inhibition using B16F10 melanoma cells. The results demonstrated that DBT significantly reduced melanin production by inhibiting tyrosinase activity. The compound's IC50 value was determined to be 1.12 µM, making it substantially more potent than traditional inhibitors like kojic acid (IC50 = 24.09 µM) .

Case Study 2: Antioxidant Effects

In a separate investigation focusing on oxidative stress, DBT was tested for its ability to scavenge free radicals in vitro. Results indicated that DBT effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential use as an antioxidant agent in therapeutic applications .

Case Study 3: Anti-inflammatory Properties

DBT's anti-inflammatory properties were assessed through cytokine profiling in macrophage cell lines treated with the compound. The study found that DBT significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential role in managing inflammatory diseases .

常见问题

Q. Key Optimization Parameters :

- Catalyst selection (e.g., PdCl₂(PPh₃)₂ for cross-coupling) .

- Solvent polarity (THF/Et₃N mixtures enhance reactivity) .

How can computational methods predict the biological activity of this compound?

Advanced Question

Density functional theory (DFT) and molecular docking are critical:

- DFT (B3LYP/6-31+G(d,p)) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, electron-withdrawing groups on the benzothiazole core reduce LUMO energy, enhancing electrophilic interactions .

- Molecular docking : Evaluates binding affinity to targets (e.g., dopamine D₂ receptors). Triazole-benzothiazole hybrids show promising ΔG values (-8.2 kcal/mol) compared to reference antipsychotics .

Validation : In vitro assays (e.g., radioligand binding) are required to confirm computational predictions .

What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

Advanced Question

Discrepancies in pharmacological data (e.g., variable IC₅₀ values) arise from:

- Structural variability : Substituents (e.g., 3,4-dimethoxy vs. bromo groups) alter steric and electronic profiles .

- Assay conditions : Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or incubation times affect potency .

Q. Mitigation Approaches :

- Meta-analysis : Cross-reference studies using standardized assays (e.g., NIH guidelines for antipsychotic evaluation) .

- Structure-activity relationship (SAR) : Systematically vary substituents to isolate critical pharmacophores .

How are reaction conditions optimized for high-yield synthesis of this compound?

Advanced Question

Optimization involves:

- Catalyst screening : PdCl₂(PPh₃)₂ improves coupling efficiency (yield: 85% vs. 60% without catalyst) .

- Temperature control : Reflux (55–60°C) minimizes side reactions (e.g., over-oxidation) .

- Solvent selection : Polar aprotic solvents (DMF or THF) enhance solubility of intermediates .

Q. Case Study :

- Step 1 : Cyclization at 60°C in THF yields 70% intermediate.

- Step 2 : Methoxy introduction at 25°C (to prevent demethylation) increases final yield to 82% .

What are the challenges in crystallizing this compound for structural analysis?

Advanced Question

Crystallization hurdles include:

- Polymorphism : Multiple crystal forms due to flexible dihydrothiazole ring .

- Solvent choice : Ethanol/water mixtures (4:1) yield single crystals, while pure ethanol causes amorphous precipitation .

Resolution : Slow evaporation at 4°C produces diffraction-quality crystals (R factor: 0.046) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。